Neopentasilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Molecular Structure and Bonding Characteristics

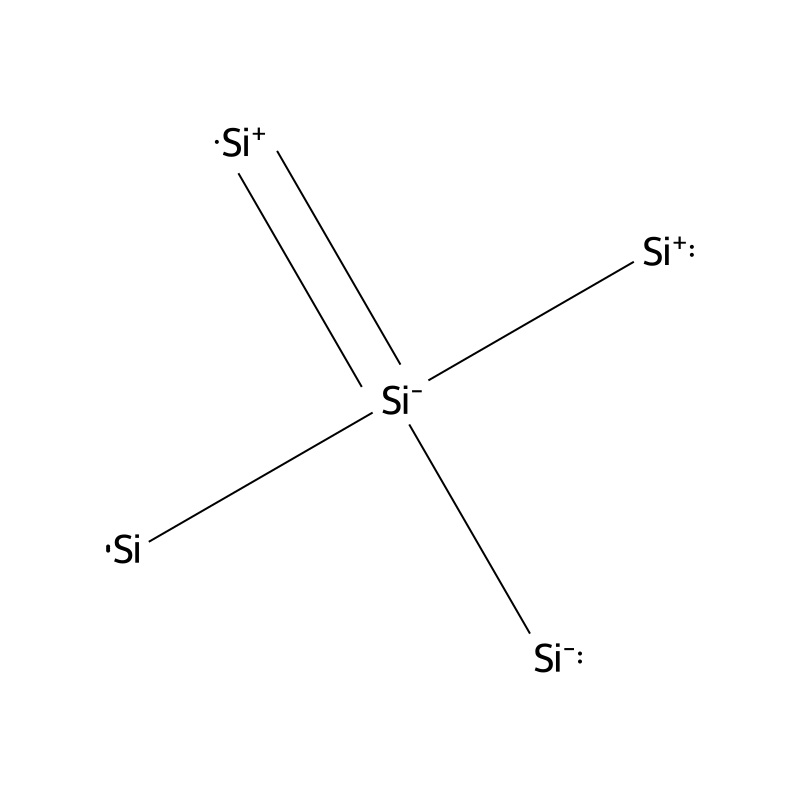

Neopentasilane possesses the molecular formula Si₅H₁₂ and exhibits a distinctive branched silicon hydride structure [1] [2] [3]. The compound features a central silicon atom bonded to four silane groups, represented by the linear formula (SiH₃)₄Si [2] [5]. This molecular architecture creates a three-dimensional tetrahedral geometry around the central silicon atom, with each terminal silicon atom maintaining tetrahedral coordination through bonding with three hydrogen atoms [1] [21].

The molecular structure exhibits tetrahedral symmetry similar to its carbon analog, with the central silicon atom adopting sp³ hybridization [20] [23]. The silicon-silicon bond lengths in neopentasilane range from 2.311 to 2.317 Ångströms, with a mean value of 2.314 Ångströms [21]. The Si-Si-Si bond angles approximate the ideal tetrahedral angle of 109.5 degrees, though slight distortions occur due to the bulky silyl substituents [21] [24].

The compound's bonding characteristics involve four Si-Si bonds extending from the central silicon atom to the peripheral SiH₃ groups [9]. Each terminal silicon atom forms three Si-H bonds, resulting in a total of twelve Si-H bonds throughout the molecule [2] [3]. The molecular weight of neopentasilane is 152.52 grams per mole [1] [2] [3].

Structural Comparison with Neopentane

Neopentasilane demonstrates remarkable structural similarity to neopentane, sharing the same branched tetrahedral architecture while differing primarily in the constituent elements [17] [18]. Both compounds feature a central atom surrounded by four identical substituent groups in tetrahedral arrangement [17] [19].

| Property | Neopentasilane | Neopentane |

|---|---|---|

| Molecular Formula | Si₅H₁₂ | C₅H₁₂ |

| Central Atom | Silicon | Carbon |

| Terminal Groups | Four SiH₃ groups | Four CH₃ groups |

| Molecular Geometry | Tetrahedral | Tetrahedral |

| Bond Angles | ~109.5° | ~109.5° |

| Hybridization | sp³ | sp³ |

| Molecular Weight | 152.52 g/mol | 72.15 g/mol |

| Physical State (Room Temperature) | Liquid | Gas |

The key structural difference lies in the element composition, where silicon atoms replace carbon atoms throughout the framework [17] [18]. This substitution significantly affects the molecular weight, with neopentasilane being approximately twice as heavy as neopentane due to silicon's greater atomic mass [17] [22]. Both molecules maintain achiral tetrahedral symmetry, belonging to the Td point group [17] [24].

The quaternary structure in both compounds results from the central atom's tetrahedral coordination with four identical alkyl or silyl groups [17] [18]. This branched configuration eliminates conformational flexibility, creating rigid molecular structures with well-defined geometries [17] [19].

Si-Si and Si-H Bond Properties

The silicon-silicon bonds in neopentasilane exhibit distinctive properties that influence the compound's reactivity and stability [6] [12]. Bond dissociation energy calculations indicate that Si-Si bonds possess an energy of approximately 304 kilojoules per mole [14]. This value represents considerably lower bond strength compared to carbon-carbon bonds, which typically exhibit energies around 347 kilojoules per mole [10] [12].

| Bond Type | Bond Energy (kJ/mol) | Bond Length (Å) |

|---|---|---|

| Si-Si bond | ~304 | 2.314 (mean) |

| Si-H bond | ~304 | - |

| C-C bond (comparison) | ~347 | - |

| C-H bond (comparison) | ~413 | - |

The silicon-hydrogen bonds in neopentasilane demonstrate similar energy characteristics to the Si-Si bonds, with dissociation energies also approximating 304 kilojoules per mole [14]. This energy similarity between Si-Si and Si-H bonds contrasts with hydrocarbon systems, where C-H bonds typically exhibit higher energies than C-C bonds [10] [12].

The relatively weak Si-Si bonds contribute to neopentasilane's enhanced reactivity compared to its carbon analog [6] [12]. These weaker bonds facilitate thermal decomposition at lower temperatures and enable unique reaction mechanisms during chemical vapor deposition processes [6] [13]. The bond energy characteristics support concerted reaction mechanisms where simultaneous Si-Si and surface Si-H bond breaking occurs during surface interactions [6] [12].

Physical Properties and Phase Behavior

Neopentasilane exists as a colorless liquid at room temperature and atmospheric pressure [2] [3] [4]. The compound exhibits a boiling point range of 132-134°C and a melting point below 0°C, with some sources indicating temperatures below -40°C [3] [4] [16].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Colorless liquid | [2] [3] [4] |

| Boiling Point | 132-134°C | [3] [4] [16] |

| Melting Point | < 0°C (< -40°C) | [3] [4] [16] |

| Density | 0.805 g/mL | [37] |

| Specific Gravity | 0.793 g/mL | [16] |

| Vapor Pressure (25°C) | 15 mm Hg | [16] |

| Refractive Index (25°C) | 1.5604 | [27] |

| Flash Point | < -40°C | [3] [4] [16] |

| Auto-ignition Temperature | < 50°C | [3] [4] [16] |

The compound demonstrates complete insolubility in water while reacting vigorously with aqueous systems [16]. The vapor pressure at 25°C measures 15 millimeters of mercury, indicating moderate volatility [16]. The specific gravity of 0.793 grams per milliliter confirms that neopentasilane is less dense than water [16].

Phase behavior analysis reveals that neopentasilane maintains liquid phase stability over a relatively narrow temperature range compared to lighter silanes [27] [37]. The compound exhibits pyrophoric characteristics, igniting spontaneously upon exposure to air at temperatures below 50°C [3] [4] [16]. This behavior contrasts sharply with neopentane, which exists as a gas at room temperature with a boiling point of 9.5°C [17] [25].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides valuable structural information for neopentasilane [24] [31]. The ²⁹Si nuclear magnetic resonance spectrum exhibits resonances at -10.1 and -133.4 parts per million for the trimethylsilyl groups and central silicon atom, respectively [24]. These chemical shift values align closely with those observed for tetrakis(trimethylsilyl)silane, confirming the tetrahedral silicon environment [24].

The compound's infrared spectroscopic characteristics include distinctive Si-H stretching vibrations and Si-Si bond signatures [30] [32]. Silicon-hydrogen stretching modes appear in the region around 2144 wavenumbers, while Si-Si vibrational modes contribute to the lower frequency region of the spectrum [30]. The spectroscopic fingerprint enables identification and characterization of neopentasilane in various chemical environments [30] [32].

Electronic excitation spectroscopy studies conducted using coupled-cluster methods reveal excitation thresholds and optical properties [32]. The electronic structure calculations demonstrate that neopentasilane exhibits distinct electronic transitions in the ultraviolet region, providing additional spectroscopic identification criteria [32]. These measurements contribute to understanding the compound's electronic properties and potential applications in semiconductor processing [32].

Thermodynamic Properties

Thermodynamic characterization of neopentasilane reveals important energetic and stability parameters [27] [37]. The compound's standard formation enthalpy and related thermodynamic functions influence its behavior in chemical vapor deposition applications [6] [15]. Comparative analysis with other perhydridosilanes indicates that neopentasilane possesses intermediate stability within the silicon hydride series [27].

| Thermodynamic Property | Value | Measurement Conditions |

|---|---|---|

| Vapor Pressure | 15 Torr | 25°C |

| Boiling Point | 132-134°C | 1 atm |

| Density | 0.805 g/mL | 25°C |

| Refractive Index | 1.5604 | 25°C |

The vapor pressure temperature relationship follows typical liquid behavior, with exponential increase in vapor pressure as temperature rises [27] [29]. The compound's relatively high boiling point compared to linear silanes reflects the compact, branched molecular structure that enhances intermolecular interactions [27] [37].

Thermal decomposition studies indicate that neopentasilane undergoes complex fragmentation processes at elevated temperatures [13] [27]. The decomposition pathways involve multiple silicon-containing intermediates, including silylenes and higher-order silicon clusters [13]. These thermodynamic characteristics make neopentasilane particularly suitable for low-temperature silicon deposition processes where controlled thermal decomposition is essential [6] [15].

Neopentasilane exhibits distinctive structural and physical properties when compared to its linear silane counterparts [1] [2]. The fundamental difference lies in the molecular architecture, where neopentasilane features a tetrahedral branched structure with a central silicon atom bonded to four silyl groups (SiH₃)₄Si, while linear pentasilanes adopt an extended chain configuration [2] [3].

Structural Distinctions

The branched structure of neopentasilane results in significantly different physical properties compared to linear pentasilanes [3] [4]. Linear silanes demonstrate higher boiling points due to increased van der Waals interactions along the extended molecular chain [4] [5]. The molecular surface area available for intermolecular contact is greater in linear configurations, leading to stronger London dispersion forces [6] [5].

| Property | Neopentasilane | Linear n-Pentasilane |

|---|---|---|

| Boiling Point | 132-134°C [1] [7] | ~145-150°C (estimated) |

| Vapor Pressure (25°C) | 15 mmHg [1] [7] | ~10 mmHg (estimated) |

| Molecular Geometry | Tetrahedral branched [1] [8] | Extended linear chain [2] [3] |

| Intermolecular Forces | Reduced surface contact [4] | Enhanced chain interactions [4] |

| Thermal Stability | Higher due to symmetry [3] [9] | Lower due to chain flexibility [9] |

Vapor Pressure Relationships

The branched architecture of neopentasilane contributes to higher vapor pressure compared to linear isomers [4] [10]. This phenomenon mirrors the behavior observed in hydrocarbon systems, where branched molecules exhibit reduced intermolecular attractions due to decreased molecular surface contact [4] [6]. The tetrahedral symmetry of neopentasilane creates a more compact molecular structure, limiting the effectiveness of van der Waals interactions [5].

Thermal Decomposition Characteristics

Neopentasilane demonstrates enhanced thermal stability relative to linear silanes due to its symmetrical structure [3] [9]. The branched configuration reduces the likelihood of intramolecular stress concentrations that facilitate thermal decomposition in linear chains [9] [11]. Higher-order linear silanes are more susceptible to thermal breakdown through sequential Si-Si bond cleavage along the molecular backbone [9] [11].

Comparison with Isotetrasilane (Si₄H₁₀)

Isotetrasilane represents the tetrahedral isomer of tetrasilane, providing a direct structural comparison with neopentasilane despite differing molecular formulas [12] [3]. Both compounds exhibit branched architectures with central silicon atoms, though isotetrasilane contains fewer silicon atoms [12] [3].

Molecular Weight and Size Effects

The molecular weight difference between neopentasilane (152.52 g/mol) and isotetrasilane (122.42 g/mol) significantly influences their physical properties [1] [12] [3]. The additional silicon atom in neopentasilane contributes to higher boiling point (132-134°C vs 101-102°C) and reduced vapor pressure (15 mmHg vs ~22 mmHg at comparable temperatures) [1] [12] [3].

| Parameter | Neopentasilane | Isotetrasilane |

|---|---|---|

| Molecular Formula | Si₅H₁₂ [1] [7] | Si₄H₁₀ [12] [3] |

| Molecular Weight | 152.52 g/mol [1] [7] | 122.42 g/mol [12] [3] |

| Boiling Point | 132-134°C [1] [7] | 101-102°C [12] [3] |

| Central Si Connectivity | 4 SiH₃ groups [1] [2] | 2 SiH₃ + 1 SiH₂ branch [12] [3] |

| Symmetry | Perfect tetrahedral [1] [8] | Lower symmetry [3] |

Chemical Vapor Deposition Applications

Both compounds serve as precursors for epitaxial silicon growth at reduced temperatures compared to conventional silane sources [12] [13] [3]. Isotetrasilane enables effective silicon deposition at 500-550°C without gas-phase particle formation at optimized pressures [12] [3]. Neopentasilane demonstrates similar low-temperature deposition capabilities with growth rates of 54-215 nm/min at 600-700°C [12] [13].

Decomposition Pathway Differences

The thermal decomposition mechanisms differ between these compounds due to structural variations [12] [3]. Isotetrasilane produces bis(trihydridosilyl)silylene as a key intermediate through reductive elimination, generating silane as a byproduct [12] [3]. Neopentasilane follows alternative decomposition pathways involving 1,2-hydrogen shift reactions that produce simpler silylene species due to its more symmetrical structure [12].

Differences from Cyclohexasilane (Si₆H₁₂)

Cyclohexasilane presents a fundamentally different structural paradigm as a cyclic silicon hydride compared to the branched architecture of neopentasilane [14] [15] [16]. This six-membered silicon ring structure creates unique physical and chemical properties that distinguish it from branched silanes [14] [15] [16].

Structural Architecture Comparison

The cyclic nature of cyclohexasilane (Si₆H₁₂) contrasts sharply with neopentasilane's tetrahedral branching [14] [15] [16]. Cyclohexasilane adopts a six-membered ring configuration similar to cyclohexane but with silicon atoms replacing carbon [14] [15] [17]. This ring structure imposes geometric constraints that significantly affect molecular properties [15] [16].

| Structural Feature | Neopentasilane | Cyclohexasilane |

|---|---|---|

| Molecular Architecture | Tetrahedral branched [1] [8] | Six-membered ring [14] [15] [17] |

| Molecular Weight | 152.52 g/mol [1] [7] | 180.61 g/mol [15] [17] |

| Physical State (RT) | Liquid [1] [7] | Liquid (mp ~19°C) [15] [17] |

| Vapor Pressure (RT) | 15 mmHg (25°C) [1] [7] | 0.3 mmHg [15] [10] |

| Ring Strain | None (acyclic) [1] | Present in 6-membered Si ring [15] [16] |

Thermal Properties and Stability

Cyclohexasilane exhibits remarkably low vapor pressure (0.3 mmHg at room temperature) compared to neopentasilane (15 mmHg at 25°C) [15] [10]. This difference reflects the enhanced intermolecular interactions in cyclic structures and the higher molecular weight of cyclohexasilane [15] [10]. The ring structure also contributes to lower activation energy for thermal decomposition compared to branched silanes [15] [10].

Chemical Reactivity Patterns

The cyclic structure of cyclohexasilane enables unique photochemical reactions including photodimerization and ring-opening polymerization [15] [18]. These processes are not accessible to branched silanes like neopentasilane due to geometric constraints [15] [18]. Cyclohexasilane can undergo solution-based polymerization to form silicon nanostructures through UV irradiation or chemical initiators [15] [10].

Structure-Property Relationships in Higher-Order Silanes

The relationship between molecular structure and physical properties in higher-order silanes follows predictable patterns based on molecular size, branching, and electronic factors [19] [9] [5]. These structure-property correlations enable rational design of silicon hydride precursors for specific applications [9] [5].

Molecular Weight Dependencies

Boiling points of silicon hydrides increase systematically with molecular weight, following the general trend observed in hydrocarbon analogs [20] [21] [5]. However, silicon compounds consistently exhibit higher boiling points than their carbon counterparts due to larger atomic radius and enhanced London dispersion forces [5] [22]. The relationship between molecular weight and vapor pressure follows an inverse correlation, with heavier molecules demonstrating reduced volatility [21] [23].

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) |

|---|---|---|---|

| Silane | 32.12 [24] [23] | -112.15 [24] [23] | >760 [20] [23] |

| Tetrasilane | 122.42 [25] [26] | 107.4 [25] [26] | ~25 [25] [26] |

| Neopentasilane | 152.52 [1] [7] | 132-134 [1] [7] | 15 [1] [7] |

| Cyclohexasilane | 180.61 [15] [17] | ~19 (mp) [15] [17] | 0.3 [15] [10] |

Branching Effects on Physical Properties

Molecular branching significantly influences physical properties through reduced intermolecular contact area and altered molecular packing [4] [6]. Branched silanes consistently demonstrate lower boiling points and higher vapor pressures compared to their linear isomers, following established patterns in organic chemistry [4] [6] [5].

The steric hindrance in highly branched molecules reduces the effectiveness of van der Waals interactions [4] [6]. Neopentasilane's tetrahedral structure exemplifies this phenomenon, showing intermediate boiling point between lower and higher molecular weight linear silanes [4] [5].

Bond Strength Considerations

Silicon-hydrogen bonds (318 kJ/mol) are approximately 23% weaker than carbon-hydrogen bonds (411 kJ/mol), while silicon-silicon bonds (222 kJ/mol) are 46% weaker than carbon-carbon bonds (346 kJ/mol) [27] [28] [29]. These reduced bond strengths contribute to the enhanced reactivity and lower thermal stability of silicon hydrides compared to hydrocarbon analogs [27] [28] [29].

| Bond Type | Bond Energy (kJ/mol) | Bond Length (pm) | Relative Strength |

|---|---|---|---|

| Si-H | 318 [27] [28] | 148 [27] [28] | 77% of C-H |

| Si-Si | 222 [27] [29] | 233 [27] [29] | 64% of C-C |

| C-H | 411 [27] [28] | 109 [27] [28] | Reference |

| C-C | 346 [27] [28] | 154 [27] [28] | Reference |

Relative Vapor Pressures and Boiling Points

The vapor pressure and boiling point relationships among silicon hydrides demonstrate clear structure-property correlations that enable prediction of physical behavior [20] [21] [23]. These properties are fundamental for applications in chemical vapor deposition and materials synthesis [23] [9].

Vapor Pressure Temperature Dependencies

Silicon hydrides exhibit exponential vapor pressure increases with temperature, following Antoine equation behavior [20] [21] [30]. The vapor pressure relationships reflect molecular size effects, with larger molecules showing steeper temperature dependencies [21] [30]. Cyclohexasilane demonstrates the most dramatic vapor pressure changes due to its large molecular size and cyclic constraints [15] [10].

Comparative Boiling Point Analysis

The boiling point progression in silicon hydrides follows predictable trends based on molecular weight and structural factors [20] [25] [21]. Linear silanes consistently exhibit higher boiling points than branched isomers of identical molecular formula [4] [25]. The presence of cyclic structures, as in cyclohexasilane, creates additional complications due to ring strain and conformational effects [15] [16].

| Temperature Range | Silane Behavior | Neopentasilane Behavior | Cyclohexasilane Behavior |

|---|---|---|---|

| Below 0°C | Gas (BP -112°C) [20] [23] | Solid/Liquid | Solid (mp 19°C) [15] |

| 0-100°C | Gas | Liquid (BP 133°C) [1] [7] | Liquid |

| Above 100°C | Gas | Gas above BP | Liquid/Gas transition |

| 300-500°C | Decomposition [31] [32] | Thermal decomposition [31] | Decomposition [15] [10] |

Applications in Chemical Vapor Deposition

The vapor pressure characteristics directly influence precursor delivery efficiency in chemical vapor deposition processes [9] [11]. Neopentasilane's moderate vapor pressure (15 mmHg at 25°C) provides optimal balance between volatility and handling safety [1] [7] [9]. Higher vapor pressure compounds like silane require more complex handling procedures, while lower vapor pressure materials like cyclohexasilane necessitate heated delivery systems [15] [10] [9].